N-(3-methylisoxazol-5-yl)-1-tosylpiperidine-3-carboxamide
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Overview
Description
N-(3-methylisoxazol-5-yl)-1-tosylpiperidine-3-carboxamide is a compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. These compounds are known for their wide range of biological activities and therapeutic potential .
Preparation Methods
One common method for synthesizing isoxazoles is through the (3 + 2) cycloaddition reaction of an alkyne and a nitrile oxide . The reaction conditions often involve the use of metal catalysts such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to reduce costs and environmental impact .
Chemical Reactions Analysis
N-(3-methylisoxazol-5-yl)-1-tosylpiperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group.
Cycloaddition: The isoxazole ring can undergo cycloaddition reactions with various dipolarophiles.
Scientific Research Applications
N-(3-methylisoxazol-5-yl)-1-tosylpiperidine-3-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Isoxazole derivatives are known for their antimicrobial, antiviral, and anticancer properties.
Industry: Isoxazole derivatives are used in the development of agrochemicals and other industrial applications.
Mechanism of Action
The mechanism of action of N-(3-methylisoxazol-5-yl)-1-tosylpiperidine-3-carboxamide involves its interaction with specific molecular targets. The isoxazole ring can interact with various enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and the substituents on the isoxazole ring .
Comparison with Similar Compounds
N-(3-methylisoxazol-5-yl)-1-tosylpiperidine-3-carboxamide can be compared with other isoxazole derivatives such as:
N-(5-methylisoxazol-3-yl)malonamide: This compound has different substituents on the isoxazole ring, leading to variations in its biological activity and crystallization behavior.
2-(isoxazol-3-yl)-2-oxo-N’-phenyl-acetohydrazonoyl cyanide: This compound is known for its immunoregulatory properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-(3-methyl-1,2-oxazol-5-yl)-1-(4-methylphenyl)sulfonylpiperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4S/c1-12-5-7-15(8-6-12)25(22,23)20-9-3-4-14(11-20)17(21)18-16-10-13(2)19-24-16/h5-8,10,14H,3-4,9,11H2,1-2H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJZIXUGTNXIDNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)C(=O)NC3=CC(=NO3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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